molecular formula C8H11IN2O2S B567509 tert-Butyl (5-iodothiazol-4-yl)carbamate CAS No. 1258934-68-7

tert-Butyl (5-iodothiazol-4-yl)carbamate

Cat. No.: B567509
CAS No.: 1258934-68-7
M. Wt: 326.152
InChI Key: NBJGKNFRGXTADM-UHFFFAOYSA-N
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Description

tert-Butyl (5-iodothiazol-4-yl)carbamate is a heterocyclic compound featuring a thiazole ring substituted with an iodine atom at position 5 and a tert-butyl carbamate group at position 2. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to the iodine substituent’s reactivity .

Properties

CAS No.

1258934-68-7

Molecular Formula

C8H11IN2O2S

Molecular Weight

326.152

IUPAC Name

tert-butyl N-(5-iodo-1,3-thiazol-4-yl)carbamate

InChI

InChI=1S/C8H11IN2O2S/c1-8(2,3)13-7(12)11-6-5(9)14-4-10-6/h4H,1-3H3,(H,11,12)

InChI Key

NBJGKNFRGXTADM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=C(SC=N1)I

Synonyms

tert-Butyl (5-iodothiazol-4-yl)carbaMate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and applications based on evidence:

Compound Name CAS Number Substituents Similarity Score Key Properties/Applications
tert-Butyl (5-bromothiazol-2-yl)carbamate 405939-39-1 Br at thiazol-2-yl 0.76 Intermediate in cross-coupling
tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate 494769-44-7 CH2OH at thiazol-2-yl 0.87 Enhanced solubility; drug design
tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate 1001419-35-7 CH2Br at thiazol-2-yl 0.85 Alkylation agent in synthesis
tert-Butyl (2,4-dichlorothiazol-5-yl)carbamate N/A (CA3) Cl at thiazol-2,4-positions N/A Pesticidal compositions
tert-Butyl (5-fluoro-4-iodopyridin-3-yl)carbamate 1773562-84-7 I, F on pyridine ring N/A Fluorinated drug intermediates

Notes:

  • Positional Isomerism : Analogs like tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate (CAS 494769-44-7) exhibit higher polarity due to the hydroxymethyl group, improving aqueous solubility for biological applications .
  • Ring System Variations : Pyridine-based analogs (e.g., CAS 1773562-84-7) demonstrate how heterocycle choice (thiazole vs. pyridine) impacts electronic properties and target selectivity .

Research Findings and Challenges

  • Reactivity : Iodine’s larger atomic radius and lower electronegativity compared to bromine or chlorine enhance its suitability for metal-catalyzed reactions, though oxidative instability may require careful handling .
  • Stereochemistry : underscores the importance of stereospecific synthesis for enantiomerically pure derivatives, critical for drug efficacy .

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